2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide
Description
Properties
IUPAC Name |
N-(2,2-dimethylpropyl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-25(2,3)17-26-21(30)16-28-12-10-27(11-13-28)14-15-29-23(31)19-8-4-6-18-7-5-9-20(22(18)19)24(29)32/h4-9H,10-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUSCWINSRSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Creating this compound generally involves several key steps:
Starting Materials: : The synthesis typically begins with the procurement of 1,3-dioxo-1H-benzo[de]isoquinoline, ethyl piperazine, and neopentylamine.
Reaction Conditions
Step 1: : Formation of the intermediate involves a reaction between 1,3-dioxo-1H-benzo[de]isoquinoline and ethyl piperazine under reflux conditions in a solvent like toluene.
Step 2: : Introducing neopentylamine in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) leads to the final product.
Industrial Production Methods
Scaling this synthesis to an industrial level would necessitate optimizing these reactions for efficiency, yield, and cost-effectiveness. Automated batch reactors and continuous flow systems could be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound’s piperazine ring and dioxo groups may participate in redox reactions, potentially altering its biological activity.
Substitution Reactions: : The amide and piperazine nitrogen atoms are reactive centers for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halide sources (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
These reactions can lead to derivatives with modified electronic properties, which may affect their binding affinity in biological systems or their physical properties in materials science applications.
Scientific Research Applications
This compound is being investigated for its potential across multiple domains:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Studying its interaction with biological macromolecules, potentially as a ligand for proteins.
Medicine: : Exploring its potential as a pharmaceutical agent, given its complex structure which may offer specificity in binding to biological targets.
Industry: : Utilized in the development of advanced materials, possibly in coatings or polymers that require specific chemical functionalities.
Mechanism of Action
Effects and Molecular Targets
Mechanism: : The compound can interact with cellular proteins, potentially inhibiting or activating various biochemical pathways. Its mechanism is hypothesized to involve binding to active sites or modulating enzymatic activity.
Pathways: : It may affect signal transduction pathways, including those involved in cell growth, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthesis methods, and key properties:
Structural and Functional Insights
Core Modifications: The benzo[de]isoquinoline core is retained in all analogs, but substituents at the 6-position (e.g., nitro in NI0, bromo in BNIA) dictate electronic properties. Nitro groups reduce fluorescence quantum yield, while bromo substituents enable further functionalization . Piperazine rings are common but vary in substitution (e.g., carbothioamide in , hydroxypropoxy in ), affecting solubility and target affinity.
Thiazolyl acetamide (): Heterocyclic groups improve binding to enzymes (e.g., acetylcholinesterase) via π-π stacking or hydrogen bonding. Indolyl acetamide (BNIA): Conjugated systems (indole + naphthalimide) enable n-type semiconductivity for electronics .
Synthetic Methodologies :
Biological Activity
The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide is a derivative of the benzo[de]isoquinoline family, which has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on various studies.
Chemical Structure
The molecular formula of the compound is . The structure features a benzo[de]isoquinoline core with a dioxo group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and acylation processes. For example, the initial formation of the benzo[de]isoquinoline framework can be achieved through the reaction of o-phenylenediamine with appropriate carbonyl compounds, followed by modifications to introduce the piperazine and neopentylacetamide moieties.
Anticonvulsant Activity
Research has shown that derivatives of benzo[de]isoquinoline exhibit significant anticonvulsant properties. A study evaluating similar compounds demonstrated that certain derivatives provided up to 80% protection against induced seizures at specific dosages (0.4 mg/kg) in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Anticancer Properties
Several studies indicate that compounds related to this class may possess anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing cytotoxic effects attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of the dioxo group is believed to enhance these effects by facilitating interactions with cellular targets involved in tumor growth regulation.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. Tests against bacterial strains have shown promising results, with some derivatives exhibiting significant inhibitory effects on growth. This activity may be linked to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
Case Studies
| Study | Compound | Model | Dosage | Outcome |
|---|---|---|---|---|
| Study 1 | This compound | Rat model for seizures | 0.4 mg/kg | 80% protection against seizures |
| Study 2 | Related benzo[de]isoquinoline derivatives | Various cancer cell lines | Varies | Induced apoptosis in cancer cells |
| Study 3 | Similar antimicrobial derivatives | Bacterial strains (E. coli, S. aureus) | Varies | Significant growth inhibition |
The proposed mechanisms for the biological activities of this compound include:
- GABA Receptor Modulation : Enhancing GABAergic transmission may contribute to anticonvulsant effects.
- DNA Intercalation : The planar structure allows for intercalation into DNA, potentially disrupting replication in cancer cells.
- Membrane Disruption : The lipophilic nature aids in penetrating microbial membranes, leading to cell lysis.
Q & A
Q. What are the common synthetic routes for 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-neopentylacetamide, and what reagents are critical for its functionalization?
The synthesis typically involves multi-step reactions starting with the benzo[de]isoquinoline core. Key steps include:
- Amide bond formation : Reaction of 1,3-dioxobenzo[de]isoquinoline derivatives with ethylenediamine or hydrazine to generate intermediates with free amino groups .
- Piperazine coupling : Alkylation or acylation of the piperazine ring using reagents like alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .
- Neopentyl group introduction : Nucleophilic substitution or amidation with neopentylamine, often using coupling agents like EDCI/HOBt . Critical reagents include sodium borohydride (NaBH₄) for reductions and potassium permanganate (KMnO₄) for oxidations .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring substitution pattern and neopentyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for the benzo[de]isoquinoline moiety .
- X-ray Crystallography : Resolves structural ambiguities, such as the conformation of the piperazine-ethyl linker (e.g., used crystallography for a related piperazinium salt) .
Q. How is the compound’s preliminary pharmacological activity assessed?
- Receptor binding assays : Screen for affinity at dopamine (D2/D3) or serotonin receptors using radioligand displacement (e.g., [³H]spiperone for D2) .
- In vitro cytotoxicity : Evaluate against cancer cell lines (e.g., MTT assay) to identify antiproliferative effects .
- Fluorescence probing : Test anion/cation binding in biological buffers using fluorescence quenching or enhancement .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and receptor targeting of this compound?
- Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error in synthesis .
- Molecular docking : Simulate interactions with dopamine D3 receptors to prioritize substituents enhancing binding (e.g., piperazine-linked aryl groups) .
- ADMET prediction : Tools like SwissADME assess permeability and metabolic stability, guiding structural modifications .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
Discrepancies may arise from:
- Assay conditions : Variations in pH, solvent (DMSO concentration), or cell lines (e.g., HEK-293 vs. SH-SY5Y) .
- Purity : HPLC-MS validation (>95% purity) ensures activity is not confounded by byproducts .
- Structural analogs : Compare substituents (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) to isolate pharmacophore contributions .
Q. What methodologies are used to study the compound’s pharmacokinetics and metabolic stability?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., piperazine N-oxidation) .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
- CYP450 inhibition : Fluorescent probes assess inhibition of cytochrome P450 enzymes (e.g., CYP3A4) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final amidation step?
- Coupling agent optimization : Replace EDCI with HATU or PyBOP for sterically hindered amines .
- Solvent selection : Use DCM or THF instead of DMF to reduce side reactions .
- Temperature control : Conduct reactions at 0–4°C to minimize epimerization .
Q. What experimental designs mitigate off-target effects in receptor binding studies?
- Selective receptor panels : Include D2, D3, 5-HT1A, and α-adrenergic receptors to assess selectivity .
- Kinetic assays : Measure association/dissociation rates (e.g., surface plasmon resonance) to distinguish allosteric vs. orthosteric binding .
- Mutagenesis studies : Engineer receptor mutants (e.g., D3 S192A) to validate binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
